4-Oxazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-, ethyl ester
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Overview
Description
Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl 2-amino-3-oxobutanoate under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization. The resulting product is then esterified with ethanol to yield the final compound.
Industrial Production Methods
Industrial production of Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-(3-Chlorophenyl)-5-methyloxazole-4-carboxylate
- Ethyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate
- Ethyl 2-(3-Methylphenyl)-5-methyloxazole-4-carboxylate
These compounds share a similar oxazole core structure but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity, biological activity, and potential applications. Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate is unique due to the presence of the fluorine atom, which can enhance its stability and bioactivity compared to other analogs.
Properties
IUPAC Name |
ethyl 2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBWQXNDOAMONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484069 |
Source
|
Record name | 4-Oxazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60484069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61151-99-3 |
Source
|
Record name | 4-Oxazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60484069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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